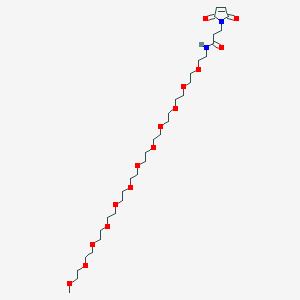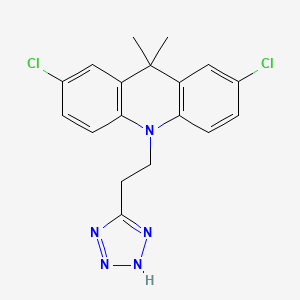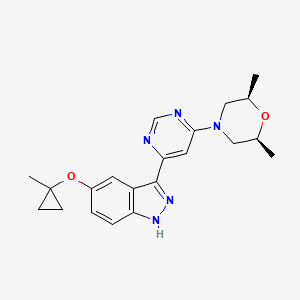
m-PEG12-Mal
Vue d'ensemble
Description
M-PEG12-Mal is a polyethylene glycol (PEG)-based PROTAC linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG12-Mal involves the use of advanced equipment and techniques . It is typically carried out by a highly experienced and multidisciplinary team to ensure reliable and reproducible results .Molecular Structure Analysis
The IUPAC Name of m-PEG12-Mal is 3- (2,5-dioxopyrrol-1-yl)-N- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide . Its molecular formula is C32H58N2O15 .Chemical Reactions Analysis
M-PEG12-Mal linker contains a maleimide group. The maleimide group reacts specifically with a thiol group to form a covalent S-C bond . The mPEG modification increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis
The physical and chemical properties of m-PEG12-Mal are influenced by its chemical structure. Its InChI Key is OVCDVKBUIQUWMR-UHFFFAOYSA-N . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O .Applications De Recherche Scientifique
Protein Modification and Drug Delivery
- m-PEG12-Mal has been used in microbial transglutaminase-catalyzed protein modification, demonstrating potential in drug delivery systems. For example, recombinant human interleukin 2 was modified with PEG12 and showed prolonged circulation compared to unmodified forms, indicating its utility in clinical applications (Sato et al., 2001).
Enhanced Circulation Half-Life of Therapeutics
- The attachment of m-PEG12-Mal to peptides or proteins, like Thymosin alpha 1, has been shown to significantly enhance their circulation half-life. This site-specific PEGylation indicates a promising strategy for improving the pharmacokinetic profile of therapeutic agents (Peng et al., 2019).
Diagnostic and Therapeutic Applications
- m-PEG12-Mal is also utilized in the design of CRISPR-responsive smart materials. These materials, capable of responding to biological signals like nucleic acids, have broad applications in diagnostics, drug delivery, and medical devices (Gayet et al., 2020).
Quantitative Analysis in PEGylation Reactions
- A spectrophotometric biphasic assay has been developed for estimating mPEG-maleimide in thiol PEGylation reaction mixtures. This method is significant for the quantitative analysis of mPEG-mal in drug delivery studies, addressing challenges in its estimation due to degradation in aqueous media (Nanda et al., 2016).
Tumor Imaging and Targeting
- m-PEG12-Mal has been involved in the creation of polymeric micelles for targeted drug delivery, particularly in cancer therapy. These micelles respond to cancer cell-secreted protease MMP-2 to release anticancer drugs in a targeted manner, enhancing therapeutic efficacy (Chen et al., 2015).
Drug Delivery and Resistance Bypass
- Antibody-maytansinoid conjugates using m-PEG12-Mal have been designed to evade multidrug resistance. This approach increases the potency of antibody-drug conjugates in targeting cancer cells, bypassing the resistance mediated by MDR1 transporters (Kovtun et al., 2010).
Enhancement of Antisense Oligonucleotide Activity
- m-PEG12-Mal has been used in the assembly of DNA-PEG bottlebrushes, enhancing the antisense activity and pharmacokinetics of therapeutic oligonucleotides. This method offers a promising strategy for improving the delivery and efficacy of oligonucleotide-based therapies (Wang et al., 2020).
Nanotechnology and Cell Imaging
- In the field of nanotechnology, m-PEG12-Mal has been incorporated into silica-coated quantum dots for biomedical labeling, demonstrating minimal toxicity and broad applicability in cellular imaging (Zhang et al., 2006).
Orientations Futures
The future directions of m-PEG12-Mal are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, m-PEG12-Mal plays a crucial role in the synthesis of PROTACs, which are emerging as a promising approach for the development of targeted therapy drugs .
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDVKBUIQUWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG12-Mal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
